Tin(II) 2,3-naphthalocyanine

Catalog No.
S1481465
CAS No.
110479-58-8
M.F
C48H24N8Sn
M. Wt
831.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(II) 2,3-naphthalocyanine

CAS Number

110479-58-8

Product Name

Tin(II) 2,3-naphthalocyanine

IUPAC Name

13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene

Molecular Formula

C48H24N8Sn

Molecular Weight

831.5 g/mol

InChI

InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2

InChI Key

SCYVSSHNBKWAKE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21

Synonyms

TIN II 2,3-NAPHTHALOCYANINE

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21

The exact mass of the compound 13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tin(II) 2,3-naphthalocyanine (CAS 110479-58-8) is a heavy-metal coordinated macrocycle characterized by extended π-conjugation, making it a highly effective near-infrared (NIR) absorbing dye and electron donor for organic electronics. Unlike standard visible-range dyes, SnNc exhibits a narrow energy gap and intrinsic Q-band absorption centered around 858–875 nm, allowing it to harvest photons efficiently in the >850 nm regime[1]. In procurement and material selection, SnNc is primarily sourced for vacuum-deposited bulk heterojunctions, organic upconversion devices, and as a reactive Sn(II) precursor for synthesizing highly red-shifted, solution-processable coordination complexes [2].

Substituting Tin(II) 2,3-naphthalocyanine with a closely related phthalocyanine, such as Tin(II) phthalocyanine (SnPc), critically compromises device performance in blended active layers. While SnPc can absorb near 880 nm, this absorption relies entirely on molecular dimerization; when blended with acceptors like C60, these dimers are suppressed, causing the absorption to revert to ~740 nm and failing to capture deep NIR light [1]. Conversely, substituting with Tin(IV) 2,3-naphthalocyanine dichloride (SnNcCl2) eliminates the chemical flexibility of the metal center. The Sn(IV) state and blocking axial chlorides prevent the out-of-plane coordination and metal-to-macrocycle charge transfer reactions that are exclusive to the Sn(II) oxidation state, making SnNcCl2 unsuitable as a precursor for transition-metal-coordinated radical anion complexes[2].

Intrinsic NIR Absorption Stability in Bulk Heterojunction Blends

In organic photovoltaic and upconversion applications, the active layer is typically a blend of a donor dye and an acceptor like C60. SnNc features an intrinsic Q-band absorption maximum at 875 nm due to its extended naphthalocyanine conjugation, which remains stable in donor-acceptor blends [1]. In contrast, the baseline comparator SnPc relies on physical dimerization for its 880 nm peak. When SnPc is mixed with C60, dimer formation is suppressed, and the blend's absorption blue-shifts entirely to its monomeric peak at 740 nm [2].

Evidence DimensionPeak NIR absorption wavelength in C60 blends
Target Compound Data875 nm (intrinsic, stable in blend)
Comparator Or BaselineSnPc:C60 blend: 740 nm (loss of 880 nm dimer peak)
Quantified Difference135 nm red-shift advantage in functional blends
ConditionsThin film donor:C60 bulk heterojunctions

Ensures reliable photon harvesting beyond 850 nm in OPVs without performance degrading due to concentration-dependent aggregation.

Processability via Transition Metal Coordination

Unmodified metal naphthalocyanines are notoriously insoluble, severely limiting their use in solution-processed electronics. However, the Sn(II) center in SnNc acts as a Lewis acid that can form stable M-Sn bonds with transition metal fragments, such as CpFe(CO)2[1]. This coordination yields neutral {CpFeII(CO)2[SnII(Nc•3–)]} complexes that exhibit high solubility in relatively nonpolar solvents like o-dichlorobenzene [1]. Standard metal-free or strongly axially-bound naphthalocyanines cannot undergo this specific coordination, remaining intractable.

Evidence DimensionSolubility and processability in nonpolar solvents
Target Compound DataComplete dissolution at 80 °C via M-Sn bond formation
Comparator Or BaselineUncoordinated metal naphthalocyanines: Extremely low solubility (intractable)
Quantified DifferenceTransition from insoluble to fully soluble in o-dichlorobenzene
ConditionsReaction with transition metal dimers at 80 °C in o-dichlorobenzene

Allows manufacturers to utilize highly red-shifted naphthalocyanine macrocycles in solution-processed printed electronics and advanced functional inks.

Axial Coordination-Induced NIR Tuning

The Sn(II) oxidation state in SnNc allows for the coordination of axial ligands (such as CN-), which stabilizes the metal in a Sn(IV) state and forces a two-electron transfer to the macrocycle, forming {SnL2Nc}2- dianions [1]. This metal-to-macrocycle charge transfer dramatically red-shifts the absorption profile into the deep NIR (e.g., radical trianion bands appearing near 1276 nm) [2]. The comparator, Sn(IV)NcCl2, already occupies the Sn(IV) state with blocked axial sites, preventing this specific electrochemical tuning mechanism.

Evidence DimensionMacrocycle reduction and deep-NIR band generation
Target Compound DataForms {SnL2Nc}2- dianions with absorption extending >1000 nm (e.g., 1276 nm)
Comparator Or BaselineSn(IV)NcCl2: Blocked axial sites prevent charge-transfer coordination
Quantified DifferenceGenerates >400 nm red-shifted absorption bands not accessible to Sn(IV) analogs
ConditionsCoordination with cyanide/cyanate ligands or transition metal fragments

Provides a critical synthetic pathway for developing deep-NIR photodetectors and magnetic materials that cannot be achieved with Sn(IV) precursors.

NIR-Sensitized Organic Upconversion Devices (OUDs)

SnNc is a highly effective sensitizer for converting >830 nm infrared light into visible light. Its intrinsic 875 nm absorption in C60 blends ensures high photon-to-photon conversion efficiency without the dimer-suppression losses seen in phthalocyanine alternatives [1].

Deep-NIR Bulk Heterojunction Photodetectors

Due to its narrow energy gap and stable extended conjugation, SnNc is highly suited for vacuum-deposited active layers in organic photodetectors requiring high responsivity in the 850–900 nm window[2].

Precursor for Solution-Processable Radical Anion Inks

The specific ability of the Sn(II) center to form M-Sn bonds with transition metals allows SnNc to be converted into highly soluble coordination complexes. This makes it a critical precursor for formulating deep-NIR absorbing inks for printed electronics [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 09-13-2023

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